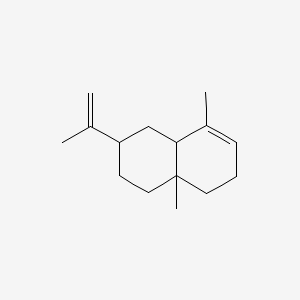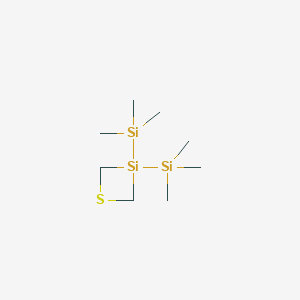
3,3-Bis(trimethylsilyl)-1,3-thiasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(trimethylsilyl)-1,3-thiasiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane typically involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethylsilyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified organosilicon compounds.
Substitution: Various substituted organosilicon derivatives.
Scientific Research Applications
3,3-Bis(trimethylsilyl)-1,3-thiasiletane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane involves its ability to form stable carbon-silicon bonds, which are crucial in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The presence of silicon and sulfur atoms in its structure also contributes to its unique reactivity and stability.
Comparison with Similar Compounds
3,3-Bis(trimethoxysilyl)propylamine: This compound also contains silicon atoms and is used in similar applications, such as coupling agents and adhesives.
Hexamethyldisilazane: Another organosilicon compound used in organic synthesis and materials science.
1,2-Bis(triethoxysilyl)ethane: Used in the production of hybrid materials and as a coupling agent.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical properties
Properties
CAS No. |
914096-96-1 |
|---|---|
Molecular Formula |
C8H22SSi3 |
Molecular Weight |
234.58 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilyl-1,3-thiasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
UABJSNUXUNTZLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]1(CSC1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


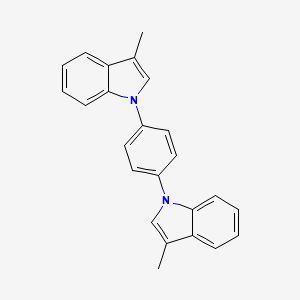
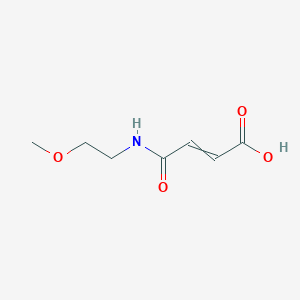
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
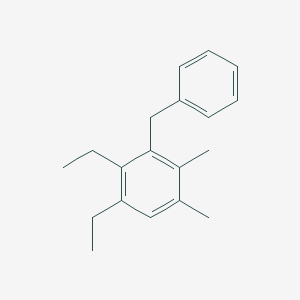

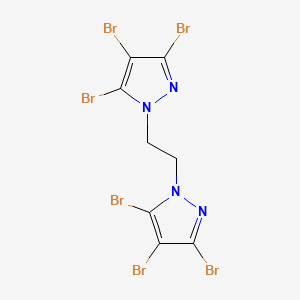
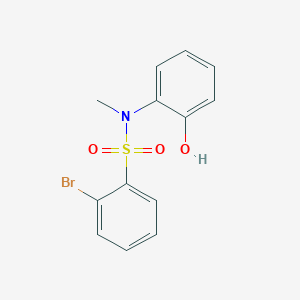

![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
